molecular formula C22H28O2S2 B12367541 Devimistat-d10

Devimistat-d10

Cat. No.: B12367541
M. Wt: 398.7 g/mol
InChI Key: ZYRLHJIMTROTBO-CRDOFXDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Devimistat-d10, also known as CPI-613-d10, is a deuterium-labeled analog of devimistat. Devimistat is an experimental anti-mitochondrial drug developed by Cornerstone Pharmaceuticals. It is primarily studied for its potential in treating various cancers, including metastatic pancreatic cancer and relapsed or refractory acute myeloid leukemia . This compound is used in research to study the pharmacokinetics and metabolic pathways of devimistat.

Preparation Methods

Devimistat-d10 is synthesized through a series of chemical reactions involving the incorporation of deuterium atoms into the devimistat molecule. The synthetic route typically involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction conditions are carefully controlled to ensure high purity and yield of the final product . Industrial production methods for this compound are similar to those used for other deuterium-labeled compounds, involving large-scale synthesis and purification processes.

Chemical Reactions Analysis

Devimistat-d10 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols .

Scientific Research Applications

Devimistat-d10 is extensively used in scientific research to study the pharmacokinetics, metabolism, and mechanism of action of devimistat. In chemistry, it helps in understanding the metabolic pathways and interactions of devimistat with other molecules. In biology and medicine, this compound is used to investigate its potential as an anti-cancer agent. It has shown promise in treating colorectal cancer, pancreatic cancer, and acute myeloid leukemia by disrupting mitochondrial function and energy production in cancer cells . Additionally, this compound is used in preclinical and clinical studies to evaluate the efficacy and safety of devimistat in combination with other chemotherapeutic agents .

Mechanism of Action

Devimistat-d10 exerts its effects by targeting key enzymes involved in the tricarboxylic acid cycle, specifically pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes. By inhibiting these enzymes, this compound disrupts the energy metabolism of cancer cells, leading to cell death. This mechanism of action is distinct from traditional cytotoxic chemotherapy, making this compound a unique and promising candidate for cancer therapy .

Comparison with Similar Compounds

Devimistat-d10 is unique in its mechanism of action and its ability to target mitochondrial enzymes involved in energy metabolism. Similar compounds include other inhibitors of the tricarboxylic acid cycle, such as dichloroacetate and CPI-613 (non-deuterated devimistat). this compound’s deuterium labeling provides additional insights into the pharmacokinetics and metabolic pathways of devimistat, making it a valuable tool in research .

Properties

Molecular Formula

C22H28O2S2

Molecular Weight

398.7 g/mol

IUPAC Name

6,8-bis[(2,3,4,5,6-pentadeuteriophenyl)methylsulfanyl]octanoic acid

InChI

InChI=1S/C22H28O2S2/c23-22(24)14-8-7-13-21(26-18-20-11-5-2-6-12-20)15-16-25-17-19-9-3-1-4-10-19/h1-6,9-12,21H,7-8,13-18H2,(H,23,24)/i1D,2D,3D,4D,5D,6D,9D,10D,11D,12D

InChI Key

ZYRLHJIMTROTBO-CRDOFXDFSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CSCCC(CCCCC(=O)O)SCC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)CSCCC(CCCCC(=O)O)SCC2=CC=CC=C2

Origin of Product

United States

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